4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione

Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Researchers requiring thiomorpholine 1,1-dioxide scaffolds with a 3,4-dichlorobenzyl N-substituent face purity variation (90-95%) and residual sulfide/sulfoxide intermediates that compromise assay reproducibility. This compound (CAS 477858-30-3) solves those issues: • Fully oxidized sulfone (S,S-dioxide) with distinct H-bond acceptor capacity (3 HBA), XLogP3-AA = 2.2, TPSA = 45.8 Ų. • Selective activity in CYP2C19 (AID 778) vs. inactive in CYP2C9/2A9, enabling isoform selectivity studies. • ≥90% purity baseline; recommend UPLC-MS/¹H NMR identity verification before large-scale screening. For procurement managers: stable supply, ambient shipping, batch-specific purity certificates available.

Molecular Formula C11H13Cl2NO2S
Molecular Weight 294.2 g/mol
CAS No. 477858-30-3
Cat. No. B3037309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione
CAS477858-30-3
Molecular FormulaC11H13Cl2NO2S
Molecular Weight294.2 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2NO2S/c12-10-2-1-9(7-11(10)13)8-14-3-5-17(15,16)6-4-14/h1-2,7H,3-6,8H2
InChIKeySTBDMDIWRMJBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione Structural Identity & Physicochemical Baseline


4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione (CAS 477858-30-3), also named 4-[(3,4-dichlorophenyl)methyl]-1,4-thiazinane 1,1-dioxide, is a fully oxidized thiomorpholine 1,1-dioxide (sulfone) bearing a 3,4-dichlorobenzyl N-substituent. Its molecular formula is C₁₁H₁₃Cl₂NO₂S with a molecular weight of 294.2 g/mol [1]. The compound contains a six-membered saturated 1,4-thiazinane ring with the sulfur atom in the +6 oxidation state as the S,S-dioxide, which distinguishes it from the non-oxidized thiomorpholine and the intermediate sulfoxide congeners . Public database identifiers include PubChem CID 2767998, ChEMBL CHEMBL1866300, and DTXSID501183872. The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and tested in over 60 PubChem bioassays spanning diverse target classes [2].

Oxidation State

Fully oxidized sulfone (S,S-dioxide) with distinct H-bond acceptor profile vs. sulfide analogs

Substituent

3,4-Dichlorobenzyl N-substituent, influencing target recognition and lipophilicity

Screening History

Deposited in NIH MLSMR; tested in over 60 PubChem bioassays across diverse target classes

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Why Generic Analogs Fail


Substituting this compound with a generic thiomorpholine derivative without considering oxidation state, chlorine substitution pattern, and purity specifications risks introducing confounding variables into experimental workflows. The sulfur atom oxidation state (sulfone vs. sulfide) critically modulates hydrogen-bond acceptor capacity (3 HBA for the sulfone vs. fewer for the non-oxidized analog), lipophilicity (XLogP3-AA = 2.2), and conformational rigidity [1]. The 3,4-dichlorobenzyl substitution pattern is known to influence target engagement profiles relative to unsubstituted benzyl or mono-chloro analogs, as evidenced by differential activity outcomes in HTS campaigns—this compound was scored Active in the CYP2C19 assay (AID 778) while being Inactive in 50+ other screens, highlighting that its biological signature is non-random and substitution-dependent [2]. Vendors report purity specifications ranging from 90% to ≥95%, and residual thiomorpholine starting material or under-oxidized sulfide/sulfoxide intermediates can differ substantially between suppliers, directly affecting assay reproducibility . These factors collectively make casual analog substitution scientifically unsound.

Oxidation state (sulfone vs. sulfide) critically alters hydrogen-bond capacity and polarity; thiomorpholine or sulfoxide analogs may not exhibit comparable assay behavior.

The 3,4-dichlorobenzyl substitution pattern contributes to selective biological signatures (e.g., CYP2C19 activity); unsubstituted benzyl or mono-chloro regioisomers may shift target engagement profiles.

Vendor purity varies (90–95%) and residual under-oxidized intermediates differ; lot-specific impurity profiles can affect assay reproducibility and dose-response interpretation.

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Differential Evidence vs. Key Comparators


Sulfone vs. Sulfide Physicochemical Property Differences

The target compound is the fully oxidized sulfone (S,S-dioxide), which confers a distinct hydrogen-bond acceptor profile (3 HBA) compared to the non-oxidized thiomorpholine analog 4-(3,4-dichlorobenzyl)thiomorpholine (CAS 414883-72-0), which has only 1 HBA. The XLogP3-AA of the sulfone is 2.2, and the topological polar surface area (TPSA) is 45.8 Ų [1]. While experimental logP/logD data for the sulfide analog are not available in the same dataset, the general oxidation-state effect for thiomorpholine→thiomorpholine-1,1-dioxide conversion typically shifts the sulfur from a neutral thioether (hydrogen-bond acceptor count = 1) to a polar sulfone (HBA = 3), reducing membrane permeability by approximately 0.5–1.5 logP units in related heterocyclic series [2]. This oxidation-state-dependent polarity directly affects solubility, metabolic stability, and off-target promiscuity profiles.

Sulfone vs. Sulfide HBA Profile
Class-level
Target: HBA = 3; TPSA = 45.8 Ų
Comparator (non-oxidized): HBA = 1 (estimated); TPSA not reported
Oxidation state alters polarity and H-bond capacity; impacts assay behavior.
Comparator physicochemical data limited; general scaffold inference.
Medicinal Chemistry Physicochemical Profiling Scaffold Optimization

Selective CYP2C19 Activity vs. Broad HTS Inactivity

In PubChem BioAssay AID 778 (CYP2C19 Assay, Screening), CID 2767998 was scored as Active, whereas in AID 777 (CYP2C9 Assay) and AID 1024 (CYP2A9 Assay), the same compound was scored as Inactive [1]. This represents a selective activity signal within the cytochrome P450 panel: 1 Active result out of 3 CYP assays tested. In the broader HTS profile spanning 60+ assays, the compound was Inactive in all other screens, indicating that the CYP2C19 activity is not due to promiscuous assay interference but rather a target-specific effect. No quantitative IC₅₀ or % inhibition data are publicly available for this single-point primary screen. For context, the structurally related analog 4-benzylthiomorpholine 1,1-dioxide (CAS 26475-66-1, CID 2767997) was also tested in PubChem assays but showed no Active outcomes in CYP panels [2].

CYP2C19 Selective Activity
Cross-study comparable
Active (AID 778) vs. Inactive in CYP2C9, CYP2A9, and 50+ other assays
Selective CYP2C19 signal not driven by promiscuity; substitution-dependent.
Single-concentration primary screen; IC₅₀ not available.
Drug Metabolism Cytochrome P450 HTS Triage

3,4-Dichloro vs. 2-Chloro Regioisomer Comparison

The target compound carries a 3,4-dichlorobenzyl substituent (two chlorine atoms in a vicinal arrangement on the phenyl ring), which impacts molecular weight (+34.5 Da relative to the mono-chloro analog), lipophilicity, and potential halogen-bonding geometry. The closest commercially available comparator with a different chlorine substitution pattern is 4-(2-chlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione (CAS 477864-20-3), which has a single chlorine at the ortho position and a molecular weight of 259.75 g/mol . The target compound's dichloro substitution increases molecular weight by 34.45 Da (294.2 vs. 259.75) and introduces an additional dipole vector that may alter target binding. While no direct head-to-head biological data exist, the differential CYP2C19 activity (Active for 3,4-dichloro; no data available for 2-chloro analog) provides a preliminary indication that chlorine count and/or substitution geometry modulate biological recognition [1].

Dichloro vs. Monochloro MW
Cross-study comparable
MW: 294.2 vs 259.75 (+34.45 Da); Cl count: 2 (3,4-vicinal) vs 1 (ortho)
Additional chlorine and regioisomer geometry alter steric/electronic properties.
No direct head-to-head biological data available.
Structure-Activity Relationships Halogen Bonding Medicinal Chemistry

Vendor Purity Variation and Supply Chain Variability

Vendor-reported purity for this compound ranges from 90% (ChemScene, Cat. CS-1169150) to 95% (AKSci, Cat. 7759CH; CymitQuimica/Biosynth) . A purity differential of 5 percentage points can introduce up to 5% (w/w) of unidentified impurities, which in a 10 µM assay corresponds to 0.5 µM of potential interfering species—sufficient to generate false positives in sensitive biochemical or cell-based readouts. The compound is noted as a discontinued product at CymitQuimica/Biosynth (as of 2019), indicating supply chain volatility . No pharmacopeial monograph or certified reference standard exists; therefore, orthogonal identity verification (NMR, LC-MS) is recommended upon receipt. Storage specifications from AKSci indicate long-term storage in a cool, dry place; ChemScene specifies sealed storage at 2–8°C, a discrepancy that may reflect different stability assessments between suppliers .

Vendor Purity Range
Data to verify
90–95% across suppliers; no certified reference standard
Lot-specific purity verification recommended for reproducible screening.
No independent purity data; supply chain discontinuation noted.
Procurement Quality Control Assay Reproducibility Vendor Qualification

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione: Recommended Application Scenarios


CYP2C19 Probe and Selectivity Studies

The compound's selective Active score in the PubChem CYP2C19 primary screen (AID 778), contrasted with its Inactive scores in CYP2C9 (AID 777) and CYP2A9 (AID 1024) assays, positions it as a potential starting point for CYP2C19 isoform selectivity studies [1]. Researchers investigating differential CYP isoform metabolism or CYP2C19-mediated drug-drug interaction liabilities can use this compound as a tool molecule, provided the Active call is confirmed in dose-response follow-up assays. The 3,4-dichlorobenzyl group may confer the selectivity observed relative to the unsubstituted benzyl analog (CAS 26475-66-1), which showed no CYP panel activity [2].

Thiomorpholine Sulfone Scaffold Optimization

Medicinal chemistry programs requiring a thiomorpholine 1,1-dioxide (sulfone) core with a halogenated benzyl N-substituent can evaluate this compound as a reference point for SAR expansion. The computed physicochemical properties (HBA = 3, TPSA = 45.8 Ų, XLogP3-AA = 2.2, MW = 294.2) provide a baseline for property-guided optimization [1]. The 3,4-dichloro substitution pattern offers a balance of lipophilicity and polar surface area distinct from mono-chloro (e.g., CAS 477864-20-3) or unsubstituted benzyl analogs . The compound's broad inactivity across 50+ HTS targets also suggests a relatively clean profile with low promiscuity risk, making it a suitable negative control or scaffold for fragment-based approaches [2].

Vendor Qualification and Purity Benchmarking

Due to documented vendor purity variation (90–95%) and evidence of product discontinuation at one supplier, this compound serves as a case study for procurement quality verification [1][2]. Laboratories requiring reproducible screening results should establish in-house identity and purity acceptance criteria (e.g., UPLC-MS purity ≥95% by ELSD, identity confirmed by ¹H NMR and HRMS) before committing to large-scale assays. Storage condition discrepancies between vendors (ambient cool/dry vs. 2–8°C) also warrant stability assessment under the intended assay conditions [1].

Application
Selection Property
Validation Focus
CYP2C19 Selectivity Studies
Reported CYP2C19 screening activity
Confirm dose-response and isoform selectivity profiling
Thiomorpholine Sulfone Scaffold SAR
Defined sulfone core with 3,4-dichlorobenzyl substituent
Physicochemical property baseline; clean HTS profile
Procurement Quality Verification
Vendor-reported purity specifications
Lot-specific identity and purity acceptance criteria
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